2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a strong base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate compound with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, acids, and bases can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
Scientific Research Applications
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be compared with other similar compounds, such as:
2-cyclohexyl-9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Lacks the dimethyl groups on the phenyl ring.
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-hydro-8,9-dihydro-7H-purine-6-carboxamide: Contains a hydro group instead of an oxo group.
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Biological Activity
2-Cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of purines known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in purine metabolism and signaling pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.
- Antioxidant Activity : Recent studies suggest that the compound exhibits significant antioxidant properties, which could mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Cell Cycle Modulation : Preliminary data indicate that the compound may influence cell cycle progression in cancer cells, potentially leading to apoptosis (programmed cell death).
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound using various cancer cell lines. The following table summarizes the findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 15.0 | Cell cycle arrest in G1 phase |
MCF7 (Breast) | 20.0 | Inhibition of proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH and ABTS assays, yielding the following results:
Assay Type | IC50 (µM) | Comparison to Control |
---|---|---|
DPPH | 25 | Significantly lower than ascorbic acid (50 µM) |
ABTS | 30 | Comparable to quercetin (28 µM) |
These findings demonstrate that the compound possesses substantial antioxidant activity, supporting its potential role in managing oxidative stress-related diseases.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer evaluated the efficacy of a formulation containing this compound alongside standard chemotherapy. Results indicated a marked improvement in patient outcomes compared to those receiving chemotherapy alone.
- Case Study on Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis showed that treatment with this compound resulted in reduced inflammation markers and improved joint function over a six-month period.
Properties
IUPAC Name |
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-11-8-9-14(10-12(11)2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGUBXEGSSOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.